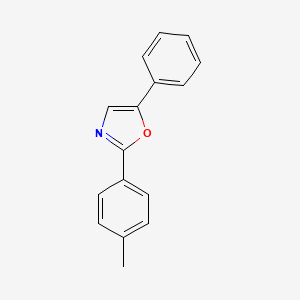![molecular formula C5H7N5OS B13099493 Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with formamide or formic acid derivatives, followed by cyclization to form the fused ring system. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its hydrated form.
化学反应分析
Types of Reactions
Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the ring system.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups, enhancing the compound’s biological activity .
科学研究应用
Chemistry
In chemistry, Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate is used as a building block for the synthesis of more complex molecules. Its unique ring system and functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound exhibits various activities, including antimicrobial, antiviral, and anticancer properties. It has been studied for its ability to inhibit enzymes and interfere with cellular processes, making it a potential candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways and target specific enzymes makes it a promising lead compound for developing new pharmaceuticals.
Industry
Industrially, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
Thiazolo[4,5-d]pyrimidine-7(6H)-one: This compound shares a similar core structure but differs in the functional groups attached to the ring system.
Thiazolo[4,5-d]pyrimidine-2-amine: Similar in structure but lacks the diamine functionality, leading to different reactivity and biological activity.
Thiazolo[4,5-d]pyrimidine-5-carboxylic acid:
Uniqueness
Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate is unique due to its specific functional groups and the presence of both nitrogen and sulfur atoms in the ring system. These features contribute to its distinct reactivity and broad range of biological activities, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C5H7N5OS |
|---|---|
分子量 |
185.21 g/mol |
IUPAC 名称 |
[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine;hydrate |
InChI |
InChI=1S/C5H5N5S.H2O/c6-3-2-4(9-1-8-3)10-5(7)11-2;/h1H,(H4,6,7,8,9,10);1H2 |
InChI 键 |
XFDLQQZNMLVRLA-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N=C(S2)N)N.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)
![(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B13099418.png)
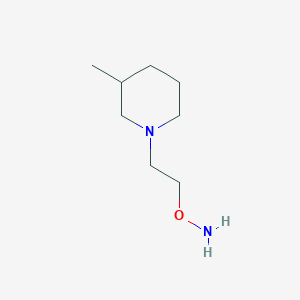
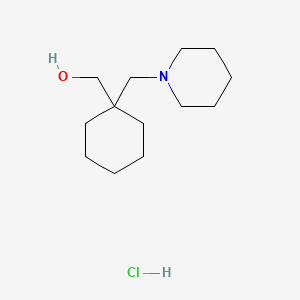
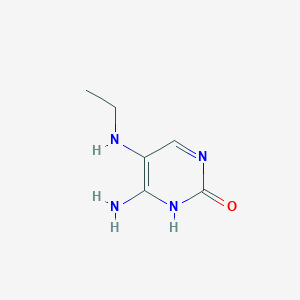
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
![2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)
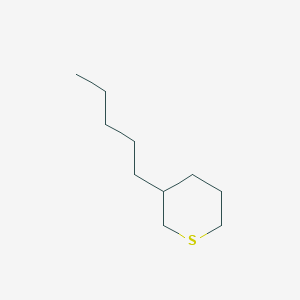
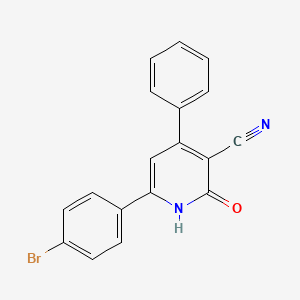
![1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)

![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
